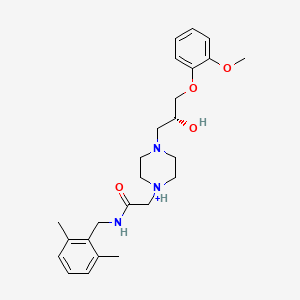![molecular formula C24H31FO7 B13844234 [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is widely utilized in the treatment of various medical conditions, including skin disorders, arthritis, and allergic reactions. The compound is known for its efficacy in reducing inflammation and suppressing the immune response, making it a valuable therapeutic agent in clinical practice .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide involves several key steps, including oxidation, hydrolysis, epoxy reaction, and fluoridation. The process begins with the oxidation of tetraene acetate using formic acid and potassium permanganate as the oxidant. This is followed by hydrolysis and epoxy reactions to introduce the necessary functional groups. Finally, fluoridation is carried out to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using readily available raw materials. The process is designed to be efficient, with high yields and minimal environmental impact. The use of advanced reaction conditions and purification techniques ensures the production of high-purity triamcinolone acetonide suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the structure and enhance its therapeutic properties.
Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule to alter its activity.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, potassium permanganate, and various reducing agents. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively .
Major Products Formed
The major products formed from these reactions include various derivatives of triamcinolone acetonide, each with unique properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and immune response modulation.
Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide involves binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This results in decreased production of pro-inflammatory cytokines and other mediators. The compound also inhibits the migration of immune cells to sites of inflammation, further reducing the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Triamcinolone Hexacetonide: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Prednisone: A commonly used corticosteroid with a broader range of applications but lower potency.
Dexamethasone: A highly potent corticosteroid used in various inflammatory and autoimmune conditions
Uniqueness
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide is unique due to its specific chemical structure, which provides a balance of potency and duration of action. Its ability to be formulated into various delivery systems, such as topical creams and injectable solutions, enhances its versatility in clinical practice .
Propiedades
Fórmula molecular |
C24H31FO7 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-14,16-dione |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-19-9-15-14-6-5-12-7-13(27)8-16(28)22(12,4)23(14,25)17(29)10-21(15,3)24(19,32-20)18(30)11-26/h7,14-15,17,19,26,29H,5-6,8-11H2,1-4H3 |
Clave InChI |
YZCVACZBQUGRQM-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2CC3C4CCC5=CC(=O)CC(=O)C5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
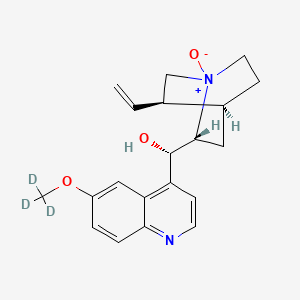



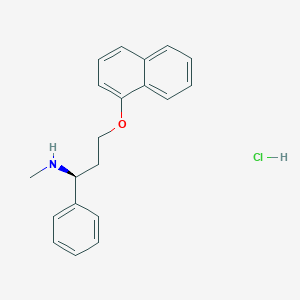

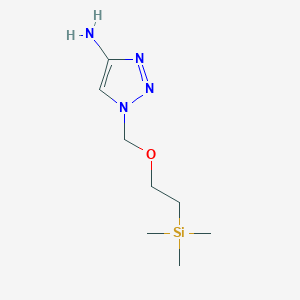
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
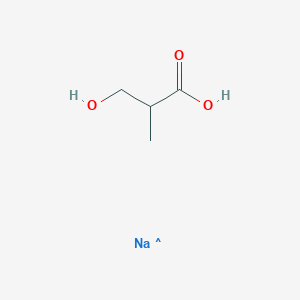
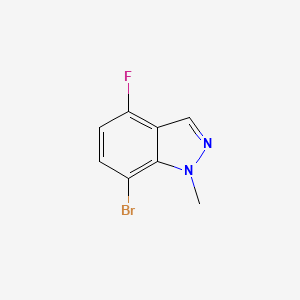

![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
